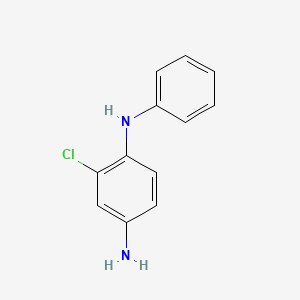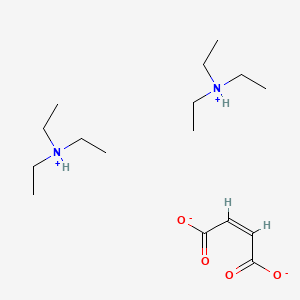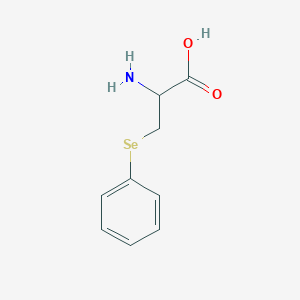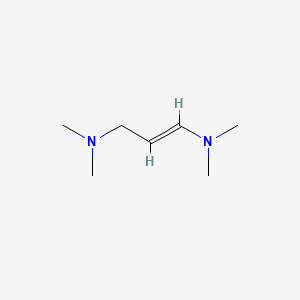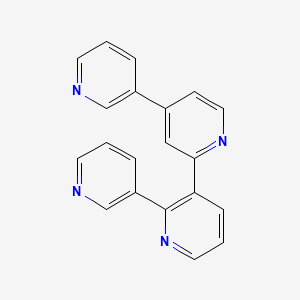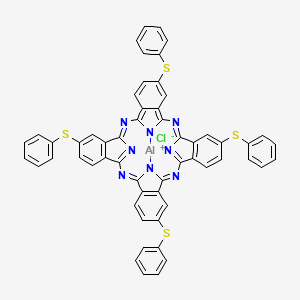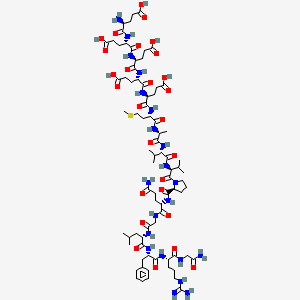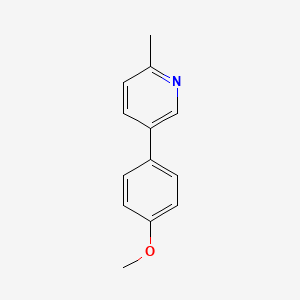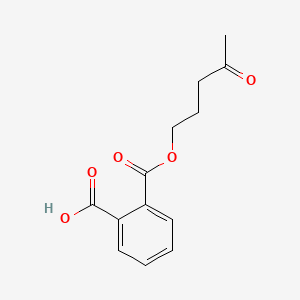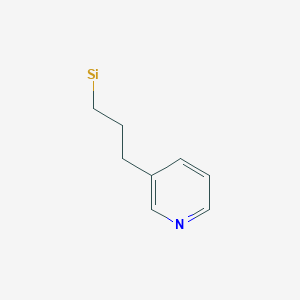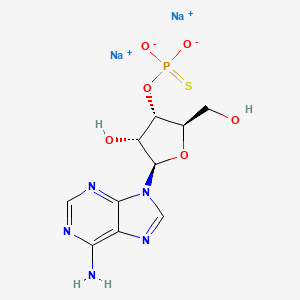
3'-Amps sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Adenylic acid sodium salt, also known as 3’-AMP sodium salt, is a nucleotide derivative. It is a monophosphate ester of adenosine, where the phosphate group is attached to the 3’ carbon of the ribose sugar. This compound plays a crucial role in various biological processes, including cellular signaling and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Adenylic acid sodium salt typically involves the phosphorylation of adenosine. One common method is the reaction of adenosine with phosphoric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 3’-Adenylic acid sodium salt involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Adenylic acid sodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphate group or the adenine base.
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine diphosphate or adenosine triphosphate derivatives, while substitution reactions can produce a variety of modified nucleotides.
Wissenschaftliche Forschungsanwendungen
3’-Adenylic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: The compound is essential in studying cellular signaling pathways and energy metabolism.
Medicine: It is used in research related to drug development, particularly in understanding the mechanisms of action of nucleotide-based drugs.
Industry: The compound finds applications in the production of biochemical reagents and diagnostic tools.
Wirkmechanismus
The mechanism of action of 3’-Adenylic acid sodium salt involves its role as a precursor in the synthesis of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cellular signaling. It interacts with various enzymes and receptors, modulating pathways involved in cell growth, differentiation, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-monophosphate (5’-AMP): Another nucleotide derivative with the phosphate group attached to the 5’ carbon of the ribose sugar.
Cyclic adenosine monophosphate (cAMP): A cyclic form of adenosine monophosphate that acts as a secondary messenger in many biological processes.
Uniqueness
3’-Adenylic acid sodium salt is unique due to its specific structural configuration, which influences its reactivity and interactions with biological molecules. Its role as a precursor to cAMP highlights its importance in cellular signaling pathways, distinguishing it from other nucleotide derivatives.
Eigenschaften
Molekularformel |
C10H12N5Na2O6PS |
|---|---|
Molekulargewicht |
407.25 g/mol |
IUPAC-Name |
disodium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-dioxidophosphinothioyloxy-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N5O6PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)20-10)21-22(18,19)23;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI-Schlüssel |
MNPSXNGIYKTUKK-IDIVVRGQSA-L |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=S)([O-])[O-])O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=S)([O-])[O-])O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
